4-chloro-N-(4-chlorophenyl)dithiazol-5-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

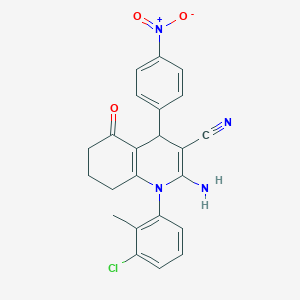

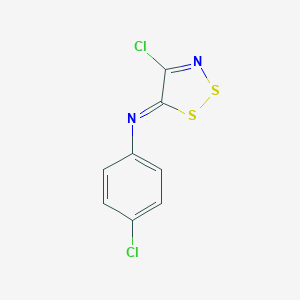

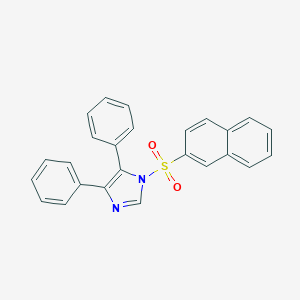

“4-chloro-N-(4-chlorophenyl)dithiazol-5-imine” is a chemical compound with the molecular formula C8H4Cl2N2S2 . It is used for research purposes.

Synthesis Analysis

The synthesis of “4-chloro-N-(4-chlorophenyl)dithiazol-5-imine” involves a three-stage method. This approach includes the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines, which were then converted into 4-[(4-chloroethyl)piperazine-1-yl]-5H-1,2,3-dithiazole-5-imines, alkylating azoles at the final stage .Molecular Structure Analysis

The molecular structure of “4-chloro-N-(4-chlorophenyl)dithiazol-5-imine” is represented by the formula C8H4Cl2N2S2. It has an average mass of 263.167 Da and a mono-isotopic mass of 261.919281 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-chloro-N-(4-chlorophenyl)dithiazol-5-imine” include the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-(4-chlorophenyl)dithiazol-5-imine” include a molecular formula of C8H4Cl2N2S2, an average mass of 263.167 Da, and a mono-isotopic mass of 261.919281 Da .Scientific Research Applications

Antiviral Applications

The thiadiazole derivatives, including compounds like 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine, have shown potential in antiviral therapy. Research indicates that certain derivatives can inhibit the replication of viruses such as the tobacco mosaic virus, suggesting a possible application in agricultural virology to protect crops from viral infections .

Antibacterial and Antifungal Properties

Thiadiazoles are known for their antibacterial and antifungal activities. The chlorinated phenyl ring in the compound may enhance these properties, making it a candidate for developing new antimicrobial agents that could be used in medical settings to treat infections caused by resistant strains of bacteria and fungi .

Carbonic Anhydrase Inhibition

Compounds with a thiadiazole moiety have been reported to act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This suggests that 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine could be researched for its potential use in treating conditions like glaucoma or metabolic alkalosis .

Antitumor Activity

Thiadiazole derivatives have been synthesized with the aim of inhibiting tumor cell growth. The presence of the chlorophenyl group might contribute to the cytotoxicity against cancer cells, indicating a potential application in cancer research for the development of novel chemotherapeutic agents .

Herbicidal Properties

The structural similarity of thiadiazole derivatives to certain herbicides suggests that they could be used in agricultural chemistry to develop new herbicides. The chlorinated phenyl groups may provide selective toxicity towards weeds, offering a way to control unwanted plant growth without harming crops .

Anticonvulsant Effects

Some thiadiazole compounds have demonstrated anticonvulsant properties, which could be explored for 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine. This application could lead to the development of new medications for the treatment of epilepsy and other seizure disorders .

Anti-Inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives is another area of interest. By modulating inflammatory pathways, these compounds, including 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine, could be investigated for their efficacy in treating chronic inflammatory diseases .

Enzyme Modulation

Thiadiazole derivatives can interact with various enzymes, altering their activity. This property can be harnessed to study enzyme regulation and potentially develop drugs that target specific enzymes implicated in diseases .

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine is the CYP51 enzyme of the cytochrome P450 family . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the cell membrane of phytopathogenic fungi .

Mode of Action

4-chloro-N-(4-chlorophenyl)dithiazol-5-imine interacts with its target by binding to the iron atom of the heme porphyrin ring, a pharmacophore group . This interaction inhibits the stage of C14 demethylation of lanosterol by the CYP51 enzyme . The inhibition of this enzyme disrupts the biosynthesis of ergosterol, leading to the death of the fungi due to the impossibility of osmotic nutrition .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway in phytopathogenic fungi . By inhibiting the CYP51 enzyme, it disrupts the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell membrane, leading to cell death .

Result of Action

The result of the action of 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine is the death of phytopathogenic fungi . The compound has shown high fungicidal activity in vitro tests against six species of phytopathogenic fungi .

Action Environment

properties

IUPAC Name |

4-chloro-N-(4-chlorophenyl)dithiazol-5-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2S2/c9-5-1-3-6(4-2-5)11-8-7(10)12-14-13-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVZDQXUGYXTLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C2C(=NSS2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID14727531 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B392902.png)

![(4E)-4-[[4-(diethylamino)phenyl]methylidene]-5-morpholin-4-yl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B392903.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[1-(4-pyridinyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392904.png)

![4-[3-(benzyloxy)benzylidene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B392907.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(E)-(3-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392908.png)

![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-{3-nitrophenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392910.png)

![4-(Benzyloxy)-3-methoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B392916.png)

![3'-(4-Chlorophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B392917.png)

![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392920.png)